Antitumor agent-172

Drug Discovery Target Engagement Binding Kinetics

Antitumor agent-172 (also known as Compound is a small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between β-catenin and BCL9, a key transcriptional co-activator in the Wnt signaling pathway. It is a member of a novel class of 1-phenylpiperidine urea-containing derivatives, characterized by an exceptionally high binding affinity for β-catenin (Kd = 82 nM), which is reported as the most potent among its class.

Molecular Formula C37H50N8O4
Molecular Weight 670.8 g/mol
Cat. No. B15621333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-172
Molecular FormulaC37H50N8O4
Molecular Weight670.8 g/mol
Structural Identifiers
InChIInChI=1S/C37H50N8O4/c1-37(2,35(47)39-23-34(46)44-19-5-8-30(44)16-17-38)49-33-9-3-7-32(20-33)43-18-4-6-29(25-43)42-36(48)45(31-14-15-31)24-26-10-12-27(13-11-26)28-21-40-41-22-28/h3,7,9-13,20-22,29-31H,4-6,8,14-19,23-25,38H2,1-2H3,(H,39,47)(H,40,41)(H,42,48)/t29-,30?/m1/s1
InChIKeyPTWAMJRFMLXZPR-IDCGIGBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antitumor agent-172: A High-Affinity β-Catenin/BCL9 PPI Inhibitor for Immuno-Oncology Research


Antitumor agent-172 (also known as Compound 28) is a small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between β-catenin and BCL9, a key transcriptional co-activator in the Wnt signaling pathway [1]. It is a member of a novel class of 1-phenylpiperidine urea-containing derivatives, characterized by an exceptionally high binding affinity for β-catenin (Kd = 82 nM), which is reported as the most potent among its class [1]. The compound has a molecular formula of C37H50N8O4 and a molecular weight of 670.8 g/mol . Beyond its direct inhibitory action, Antitumor agent-172 has been shown to activate T cells and promote antigen presentation by conventional type 1 dendritic cells (cDC1), thereby bridging direct tumor signaling inhibition with innate and adaptive immune activation [1].

Why Antitumor Agent-172 Cannot Be Substituted by a Generic β-Catenin/BCL9 Inhibitor


The interchangeability of β-catenin/BCL9 inhibitors is invalid due to critical differences in binding kinetics and downstream functional selectivity. While some analogs, such as Antitumor agent-171 (Compound 35), exhibit a lower IC50 for PPI disruption, Antitumor agent-172 demonstrates an order of magnitude higher binding affinity to β-catenin, suggesting a distinct binding mode that may translate to a longer target residence time and profound biological consequences [1]. Furthermore, the bifunctional nature of Antitumor agent-172, which combines PPI inhibition with the activation of T cells and cDC1 antigen presentation, is not a universal class effect. Close structural derivatives from the same series can display divergent immunomodulatory capabilities, making functional substitution a high-risk choice for experimental irreproducibility [1].

Quantitative Differentiation of Antitumor Agent-172 Against its Closest Analogs


Binding Affinity to β-Catenin: A 7.7-Fold Improvement Over the Closest Structural Analog

Antitumor agent-172 (Compound 28) stands out for its superior binding affinity to β-catenin. In a head-to-head comparison from the primary medicinal chemistry study, it achieved a Kd of 82 nM, which is 7.7 times better than the 630 nM Kd of Antitumor agent-171 (Compound 35), a closely related structural analog from the same series [1]. The study authors explicitly describe this as the most potent binding affinity reported for a β-catenin/BCL9 inhibitor [1].

Drug Discovery Target Engagement Binding Kinetics

Bifunctional Mechanism: Antitumor Agent-172 Uniquely Links Potent Affinity with cDC1 Antigen Presentation

While Antitumor agent-171 (Compound 35) is also described as an immunomodulator, Antitumor agent-172 (Compound 28) demonstrates a unique combination of the highest β-catenin affinity with the ability to significantly activate cDC1 antigen presentation [1]. This dual functionality was a primary outcome of the campaign that generated both compounds, where Antitumor agent-172 was highlighted as the lead candidate based on its integrated biochemical and immunological profile [1]. Off-target profiling on ZW4864, a different chemical series, shows no such immunomodulatory property, making this a distinguishing class-level feature for the 1-phenylpiperidine urea series [2].

Tumor Immunology Dendritic Cell Antigen Presentation

PPI Disruption: Comparable Potency to Other Clinical-Stage Inhibitors

In its primary biochemical assay, Antitumor agent-172 (Compound 28) inhibits the β-catenin/BCL9 protein-protein interaction with an IC50 of 3.92 μM, as reported across multiple reputable vendor datasheets referencing the primary publication [1]. While this potency is lower in a direct IC50 comparison to its sibling analog Antitumor agent-171 (IC50 = 1.61 μM), it is in the same activity range as other potent inhibitors like β-catenin/BCL9 PPI-IN-1 (IC50 = 2.25 μM) . Crucially, the superior binding affinity (Kd) of Antitumor agent-172 indicates that its functional potency may be maintained under differing cellular conditions or could lead to a prolonged effect not fully captured by the endpoint IC50 assay.

Wnt Signaling Transcriptional Inhibition Biochemical Assay

High-Impact Application Scenarios for Antitumor Agent-172 in Preclinical Research


Sustained Target Engagement Studies in Wnt-Dependent Tumor Models

Given its 7.7-fold superior binding affinity (Kd = 82 nM) over the closest analog, Antitumor agent-172 (Compound 28) is the preferred chemical probe for experiments requiring prolonged and robust inhibition of β-catenin/BCL9 complex formation. This includes long-term colony formation assays, chronic dosing in 3D organoid cultures of colorectal or hepatocellular carcinoma, and other systems where target residence time is a key determinant of efficacy [1]. Its effective IC50 of 3.92 μM allows for clear differentiation from non-binding controls while ensuring strong target engagement [1].

Combined Tumor-Intrinsic and Immunomodulatory Mechanism of Action Studies

Researchers investigating strategies to convert 'cold' tumors to 'hot' by targeting the Wnt pathway should select Antitumor agent-172. It is validated in the CT26 syngeneic mouse model, where it not only inhibits tumor cell-intrinsic β-catenin signaling but also activates T cells and enhances cDC1-mediated antigen presentation, directly addressing mechanisms of immunotherapy resistance [1]. This makes it a superior choice over Wnt inhibitors that lack this bifunctional activity, such as ZW4864, when the experimental aim is to study the crosstalk between oncogenic transcription and adaptive immunity [2].

In Vivo Proof-of-Concept Studies for Wnt-Driven Immuno-Oncology Combinations

Antitumor agent-172 displays favorable pharmacokinetic (PK) properties and antitumor efficacy in mouse models, making it a strong candidate for in vivo combination studies [1]. For example, in established CT26 colon carcinoma models, Antitumor agent-172 can be used as a backbone therapy to be combined with immune checkpoint inhibitors (e.g., anti-PD-1) to determine if blocking the β-catenin/BCL9 axis can overcome primary or acquired resistance to immunotherapy [1]. Its unique profile differentiates it from other compounds, like Antitumor agent-171, which, while also active, may present a different efficacy profile due to its lower target affinity [1].

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